[(3,7,11-Trimethyl-dodeca-2,6,10-trienyloxycarbamoyl)-methyl]-phosphonic acid
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Overview
Description
[(3,7,11-Trimethyl-dodeca-2,6,10-trienyloxycarbamoyl)-methyl]-phosphonic acid is a complex organic compound with a unique structure that includes a phosphonic acid group and a trienyl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,7,11-Trimethyl-dodeca-2,6,10-trienyloxycarbamoyl)-methyl]-phosphonic acid typically involves multiple steps. The starting materials often include 3,7,11-trimethyl-dodeca-2,6,10-trien-1-ol and phosphonic acid derivatives. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
[(3,7,11-Trimethyl-dodeca-2,6,10-trienyloxycarbamoyl)-methyl]-phosphonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphonic acid group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
[(3,7,11-Trimethyl-dodeca-2,6,10-trienyloxycarbamoyl)-methyl]-phosphonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential, including antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of [(3,7,11-Trimethyl-dodeca-2,6,10-trienyloxycarbamoyl)-methyl]-phosphonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The phosphonic acid group is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3,7,11-Trimethyl-dodeca-2,6,10-trien-1-ol
- 3,7,11-Trimethyl-2,6,10-dodecatrienenitrile
- 3,7,11-Trimethyl-dodeca-2,6,10-trienoic acid
Uniqueness
[(3,7,11-Trimethyl-dodeca-2,6,10-trienyloxycarbamoyl)-methyl]-phosphonic acid is unique due to its combination of a trienyl ether linkage and a phosphonic acid group. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H30NO5P |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
[2-oxo-2-[[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]amino]ethyl]phosphonic acid |
InChI |
InChI=1S/C17H30NO5P/c1-14(2)7-5-8-15(3)9-6-10-16(4)11-12-23-18-17(19)13-24(20,21)22/h7,9,11H,5-6,8,10,12-13H2,1-4H3,(H,18,19)(H2,20,21,22)/b15-9+,16-11+ |
InChI Key |
JAOBYUCYSAOLHS-XGGJEREUSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CONC(=O)CP(=O)(O)O)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCONC(=O)CP(=O)(O)O)C)C)C |
Origin of Product |
United States |
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